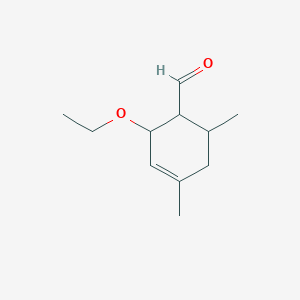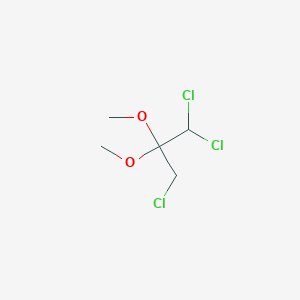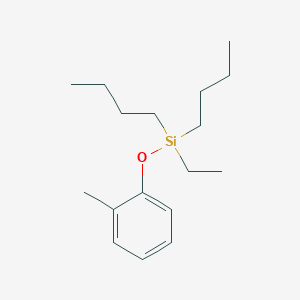![molecular formula C16H13N B14603526 3-([1,1'-Biphenyl]-4-yl)but-2-enenitrile CAS No. 60106-63-0](/img/structure/B14603526.png)
3-([1,1'-Biphenyl]-4-yl)but-2-enenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-([1,1’-Biphenyl]-4-yl)but-2-enenitrile is an organic compound with a complex structure that includes a biphenyl group and a butenenitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-([1,1’-Biphenyl]-4-yl)but-2-enenitrile typically involves the reaction of a biphenyl derivative with a butenenitrile precursor. One common method is the reaction of 4-bromobiphenyl with but-2-enenitrile in the presence of a palladium catalyst. The reaction conditions often include a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of 3-([1,1’-Biphenyl]-4-yl)but-2-enenitrile may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-([1,1’-Biphenyl]-4-yl)but-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.
Substitution: The biphenyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.
Major Products Formed
Oxidation: Oxidation can yield carboxylic acids or ketones.
Reduction: Reduction can produce primary amines or other reduced derivatives.
Substitution: Substitution reactions can introduce various functional groups onto the biphenyl ring, resulting in compounds like nitrobiphenyls or halogenated biphenyls.
Scientific Research Applications
3-([1,1’-Biphenyl]-4-yl)but-2-enenitrile has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound can be used in the study of biological pathways and as a probe in biochemical assays.
Industry: It is utilized in the production of advanced materials, such as polymers and liquid crystals.
Mechanism of Action
The mechanism of action of 3-([1,1’-Biphenyl]-4-yl)but-2-enenitrile involves its interaction with specific molecular targets. The biphenyl group can engage in π-π stacking interactions, while the nitrile group can participate in hydrogen bonding or coordination with metal ions. These interactions can influence the compound’s reactivity and its effects on biological systems.
Comparison with Similar Compounds
Similar Compounds
3-Phenylbut-2-enenitrile: Similar structure but lacks the biphenyl group.
4-Biphenylacetonitrile: Contains a biphenyl group but with a different nitrile positioning.
2-Butenenitrile: A simpler compound with a butenenitrile moiety but no biphenyl group.
Uniqueness
3-([1,1’-Biphenyl]-4-yl)but-2-enenitrile is unique due to the presence of both the biphenyl and butenenitrile groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
CAS No. |
60106-63-0 |
|---|---|
Molecular Formula |
C16H13N |
Molecular Weight |
219.28 g/mol |
IUPAC Name |
3-(4-phenylphenyl)but-2-enenitrile |
InChI |
InChI=1S/C16H13N/c1-13(11-12-17)14-7-9-16(10-8-14)15-5-3-2-4-6-15/h2-11H,1H3 |
InChI Key |
AFAFLMDAJXRHBO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC#N)C1=CC=C(C=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3,4,6-Tris(benzyloxy)-2-hydroxyphenyl]ethan-1-one](/img/structure/B14603447.png)

![(Pyridin-3-yl)methyl {4-[(2-methylpropyl)sulfanyl]phenyl}carbamate](/img/structure/B14603462.png)


![N-[(4-Methylphenyl)methyl]-1,3-dithietan-2-imine](/img/structure/B14603479.png)


![Bicyclo[3.2.1]octa-3,6-diene-2,8-dione](/img/structure/B14603500.png)





